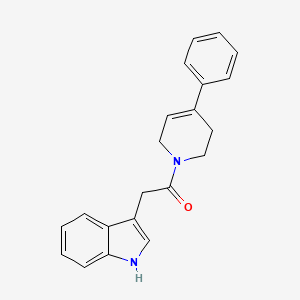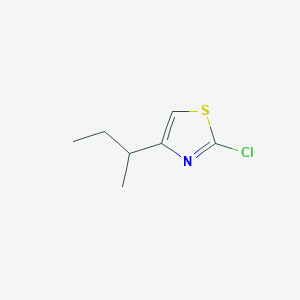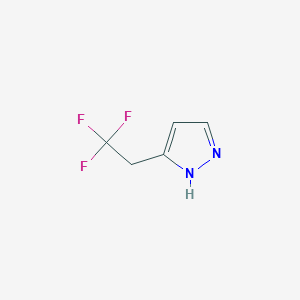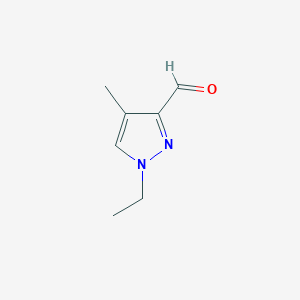
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone
説明
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone, also known as DPHPE, is an organic compound with a wide range of applications. DPHPE is a member of the pyridine family and has been used in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds and as a substrate for various enzymatic reactions. DPHPE has been studied extensively for its potential use in the treatment of various diseases and disorders.
作用機序
The mechanism of action of 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters.
Biochemical and Physiological Effects
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters. Furthermore, 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been found to have an anti-inflammatory effect and has been studied for its potential use in the treatment of various diseases and disorders.
実験室実験の利点と制限
The advantages of using 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone in laboratory experiments include its ease of synthesis and its ability to be used as a substrate for various enzymatic reactions. Additionally, the compound has been found to interact with certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of certain neurotransmitters. However, one limitation of using 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
For the use of 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone include further research into its potential use in the treatment of various diseases and disorders. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Additionally, further research into the synthesis of the compound and its potential applications in the synthesis of various compounds and pharmaceuticals is needed. Finally, further research into its potential use as a reagent in the synthesis of other compounds is needed.
合成法
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone can be synthesized through a variety of methods, including the condensation of 3,6-dihydro-4-phenyl-1(2H)-pyridinyl ketone and 2-indole. This reaction is catalyzed by an acid, such as sulfuric acid, and is typically carried out at a temperature of 80-90°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and can be carried out in the presence of a base, such as pyridine. The reaction is typically carried out for a period of 1-2 hours, and the product can be isolated by filtration and crystallization.
科学的研究の応用
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been used in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used as a reagent in the synthesis of other compounds and as a substrate for various enzymatic reactions. The compound has been studied for its potential use in the treatment of cancer, as well as for its role in the synthesis of various pharmaceuticals.
特性
IUPAC Name |
2-(1H-indol-3-yl)-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(14-18-15-22-20-9-5-4-8-19(18)20)23-12-10-17(11-13-23)16-6-2-1-3-7-16/h1-10,15,22H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCPGLTVUTDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165701 | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
CAS RN |
143682-24-0 | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143682-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,6-Dihydro-4-phenyl-1(2H)-pyridinyl)-2-(1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)



![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)




![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)


